3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide” is a non-fullerene acceptor . It’s based on dithienothiophen [3,2-b]-pyrrolobenzothiadiazole (TPBT) as the central core and 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile (TC) as the electron-deficient end group .
Synthesis Analysis
The compound has been designed and synthesized . The synthesis process involves the combination of a heptacyclic benzothiadiazole unit and a thiophene-fused end group .Molecular Structure Analysis
The molecular structure of the compound includes a central core and an electron-deficient end group . The central core is based on dithienothiophen [3,2-b]-pyrrolobenzothiadiazole (TPBT), and the electron-deficient end group is 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile (TC) .Chemical Reactions Analysis
The compound reveals a narrow optical energy gap (Eoptg) of 1.35 eV with a broad absorption band from 600 to 900 nm . It’s used to blend with a wide bandgap polymer, J11, as the donor material (Eoptg = 1.96 eV) for the construction of organic solar cell devices .Physical and Chemical Properties Analysis
The compound has a narrow optical energy gap (Eoptg) of 1.35 eV . It exhibits a broad absorption band from 600 to 900 nm .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Transition-Metal-Free Annulation : A study highlighted the synthesis of benzothienoquinolines through a transition-metal-free annulation process involving benzo[b]thiophen-3-ylacetonitriles, demonstrating the utility of similar scaffolds in constructing complex heterocyclic systems (Nowacki & Wojciechowski, 2017).
- Antitumor Activity : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity, revealing compounds with significant activity against certain cancer cell lines, indicating the potential therapeutic applications of such compounds (Sławiński & Brzozowski, 2006).
- Oxidative Cross-Coupling : Research into oxidative cross-coupling of benzenesulfonamides with alkenes using a palladium-copper catalyst system under air has led to the production of phenanthridine derivatives, showcasing the versatility of sulfonamide groups in facilitating bond formation (Miura et al., 1998).
Pharmaceutical and Biological Applications
- Progesterone Receptor Antagonists : The development of benzenesulfonanilide derivatives as nonsteroidal progesterone receptor antagonists for potential therapeutic use in treating diseases related to the female reproductive system was reported, illustrating the pharmaceutical relevance of such compounds (Yamada et al., 2016).
- Antibacterial Activity : Synthesis and evaluation of novel benzenesulfonamide derivatives have demonstrated promising antibacterial activity against a variety of Gram-positive bacteria strains, highlighting the potential use of these compounds in developing new antibiotics (Sławiński et al., 2013).
Material Science and Catalysis
- Transfer Hydrogenation Catalysts : Ruthenium(II) complexes derived from benzenesulfonamide were synthesized and shown to be effective catalysts for the transfer hydrogenation of ketones, underscoring the utility of sulfonamide-based ligands in catalysis (Dayan et al., 2013).
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biological and physiological functions .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties .
Future Directions
The results indicate that the incorporation of the TPBT unit as the central core and the TC unit as the electron-deficient end group provides an efficient strategy for the construction of high-performance solar cells . This suggests potential future directions in the field of organic solar cell devices.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c18-11-14-13-7-4-8-15(13)23-17(14)19-16(20)9-10-24(21,22)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZHASAHBNKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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